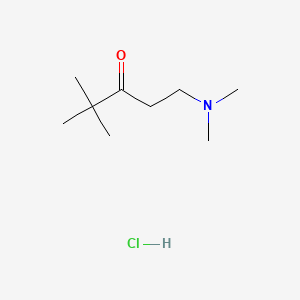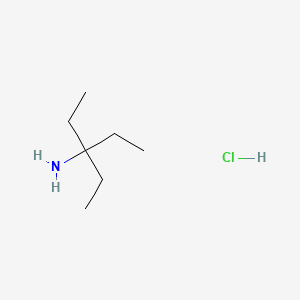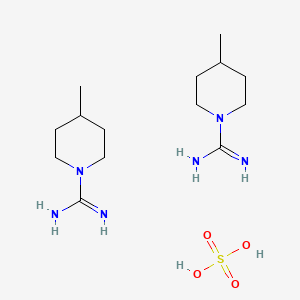
1-ベンゾチオフェン-3-カルボヒドラジド
説明
1-Benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes have been extensively studied due to their wide range of pharmacological activities and potential therapeutic applications . The compound itself is a derivative of benzothiophene with a carbohydrazide functional group, which can be involved in various chemical reactions and may exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. These intermediates can be converted into benzothiophene derivatives using palladium-catalyzed or radical-promoted heterocyclodehydration processes . Another method includes the carbanion-induced base-catalyzed synthesis, which allows the formation of highly functionalized benzothiophenes through ring-transformation reactions . Additionally, samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate can be used to synthesize polysubstituted benzothiophenes .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be complex and exhibit polymorphism, as seen in the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, which displays multiple polymorphs with different fluorescence colors due to its twisted molecular conformation . The crystal structure of 1-benzothiophene-2-carboxylic acid, a related compound, has been determined, showing a complex 3D arrangement with hydrogen-bonded dimers and various intermolecular interactions .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which can then react with formic acid or phenyl isothiocyanate to yield different heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles . The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of an aldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, indicating the reactivity of the carbohydrazide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure and substituents. For example, the presence of flexible chains in the star-shaped molecule mentioned earlier leads to rare polymorphic properties and mechanofluorochromic activities . The crystal structure analysis of benzothiophene carboxylic acid reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the synthesis of novel biologically active benzothiazine derivatives showcases the potential for these compounds to possess antibacterial and radical scavenging activities .
科学的研究の応用
医薬品化学と創薬
1-ベンゾチオフェン-3-カルボヒドラジド誘導体は、医薬品化学において貴重な分子足場として役立ちます。研究者は、それらを以下のようなものとして活用する可能性を探ってきました。
複素環合成
1-ベンゾチオフェン-3-カルボヒドラジド誘導体については、いくつかの合成方法が開発されています。
Safety and Hazards
特性
IUPAC Name |
1-benzothiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUPLDFMRTYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397125 | |
| Record name | 1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78676-34-3 | |
| Record name | 1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Benzothiophene-3-carbohydrazide in corrosion inhibition?
A: 1-Benzothiophene-3-carbohydrazide derivatives have shown promising results as corrosion inhibitors for aluminum alloys in acidic environments. Specifically, a derivative named 2-chloro-1-benzothiophene-3-carbohydrazide (CBTC) demonstrated effective corrosion inhibition on a 6061 Al alloy/SiCp composite in 1 M hydrochloric acid solution. [, ] The research suggests that CBTC acts primarily as a cathodic inhibitor, effectively reducing the corrosion rate by adsorbing onto the composite's surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive solution and the metal surface.
Q2: How does the structure of 1-Benzothiophene-3-carbohydrazide derivatives influence their effectiveness as corrosion inhibitors?
A: While specific structure-activity relationship (SAR) studies are limited in the provided research, it's suggested that the presence of heteroatoms like sulfur and nitrogen in the 1-Benzothiophene-3-carbohydrazide structure plays a crucial role in its corrosion inhibition properties. [] These atoms act as electron donors, facilitating the adsorption of the inhibitor molecules onto the metal surface. Further research investigating different substituents on the benzothiophene ring could provide a more comprehensive understanding of the SAR and lead to the development of even more potent corrosion inhibitors.
Q3: What are the limitations of using 1-Benzothiophene-3-carbohydrazide derivatives as corrosion inhibitors?
A: The provided research highlights that the inhibition efficiency of these compounds can decrease with increasing temperature. [] This suggests a weaker adsorption force at higher temperatures, potentially limiting their application in high-temperature environments. Additionally, long-term stability and the potential environmental impact of these compounds require further investigation before large-scale industrial application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)







